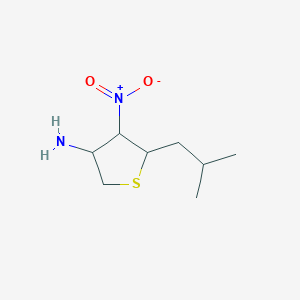

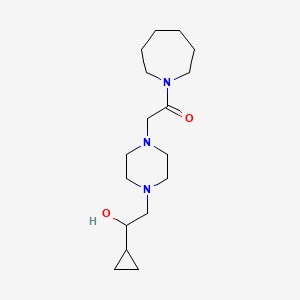

1-(9H-carbazol-9-yl)-3-(4-(2,5-dichlorophenyl)piperazin-1-yl)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(9H-carbazol-9-yl)-3-(4-(2,5-dichlorophenyl)piperazin-1-yl)propan-2-ol, also known as GSK-3β inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

Synthesis and Characterization

- Novel carbazole derivatives have been synthesized for potential antibacterial, antifungal, and anticancer applications. These include compounds with structures characterized by various spectral studies (Sharma, Kumar, & Pathak, 2014).

- Synthesis of carbazole conjugates, characterized by UV, FT-IR, 1H-NMR, MS spectral studies, and elemental analysis, demonstrates their potential in various biological applications (Verma, Awasthi, & Jain, 2022).

Biological Activity

- Carbazole derivatives have exhibited significant antibacterial and antifungal activity. Some compounds have shown notable activity against Human Breast Cancer Cell Line MCF7 (Sharma, Kumar, & Pathak, 2014).

- Carbazole analogues, like rimcazole, have been investigated for their binding affinities at the dopamine transporter, indicating potential neurochemical applications (Husbands et al., 1999).

Anticancer Properties

- N-alkylcarbazoles derived from ellipticine have been synthesized, showing good anti-proliferative activity against breast cancer cells. These compounds activate apoptosis through the caspase pathway, indicating their potential in cancer therapy (Saturnino et al., 2018).

- Phenothiazine and carbazole derivatives have been found to induce cell death in transformed culture cells by inhibiting the microtubule-activated ATPase activity of mitotic kinesin Eg5, essential for bipolar spindle formation, indicating their potential in cancer treatment (Okumura et al., 2006).

Antifungal and Antibacterial Applications

- A variety of carbazole derivatives have shown moderate antibacterial activity against pathogens like Bacillus Subtilis and Escherichia Coli, suggesting their utility in antimicrobial treatments (Deshmukh et al., 2017).

- Carbazole-related compounds have been synthesized with significant in vitro antifungal activity, providing a new class of potential antifungal agents (Mistry et al., 2016).

Neurological Applications

- Carbazole derivatives have been explored for their potential use in neurodegenerative diseases like Alzheimer’s disease, demonstrating drug-likeness features and potential as neuropsychiatric drugs (Avram et al., 2021).

- Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] indicated marked inhibition of tetrabenazine-induced ptosis, suggesting their potential as central nervous system agents (Bauer et al., 1976).

Propriétés

IUPAC Name |

1-carbazol-9-yl-3-[4-(2,5-dichlorophenyl)piperazin-1-yl]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25Cl2N3O/c26-18-9-10-22(27)25(15-18)29-13-11-28(12-14-29)16-19(31)17-30-23-7-3-1-5-20(23)21-6-2-4-8-24(21)30/h1-10,15,19,31H,11-14,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWRRSDWCQYYMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=C(C=CC(=C5)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(9H-carbazol-9-yl)-3-(4-(2,5-dichlorophenyl)piperazin-1-yl)propan-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one](/img/structure/B2822899.png)

![ethyl 2-(2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2822902.png)

![3-{4-[(2-Chlorophenyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2822905.png)

![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2822910.png)

![N-(methylethyl)-2-[2-(4-methylphenyl)-4-(phenylsulfonyl)imidazol-5-ylthio]acet amide](/img/structure/B2822913.png)

![1-[(4-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2822916.png)

![phenyl (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)carbamate](/img/structure/B2822917.png)